molecular formula C4H9ClO2S B1295809 2-methylpropane-1-sulfonyl Chloride CAS No. 35432-36-1

2-methylpropane-1-sulfonyl Chloride

Cat. No. B1295809
CAS RN: 35432-36-1
M. Wt: 156.63 g/mol
InChI Key: NQLNHTOCFWUYQE-UHFFFAOYSA-N
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Description

2-Methylpropane-1-sulfonyl Chloride, also known as Isobutanesulfonyl Chloride or Isobutylsulfonyl Chloride, is a chemical compound with the molecular formula C4H9ClO2S . It is a colorless to light yellow clear liquid .


Synthesis Analysis

The synthesis of 2-Methylpropane-1-sulfonyl Chloride can be achieved through the chlorosulfonation of S-alkyl isothiourea salts . This process involves the use of sulfuryl dichloride and potassium nitrate in acetonitrile at 0°C for 3 hours, followed by the addition of sodium hydrogencarbonate .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylpropane-1-sulfonyl Chloride are not mentioned in the search results, sulfonyl chlorides in general are known to react with Grignard reagents to form sulfinates .


Physical And Chemical Properties Analysis

2-Methylpropane-1-sulfonyl Chloride is a liquid at 20°C . It has a specific gravity of 1.21 . It is moisture sensitive and should be stored under inert gas . The flash point is 88°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Sulfonylating Agent : 2-Methylpropane-1-sulfonyl chloride (also known as tert-Butylsulfonyl chloride) acts as a sulfonylating agent and is a precursor to tert-butyl cations. It's important in chemical reactions due to its role in the synthesis of various compounds (Quintero & Meza-León, 2005).
  • Desulfinylative C-C Allylation : The compound is utilized in iron-catalyzed desulfinylative cross-coupling reactions with Grignard reagents. This reaction is significant for the formation of complex organic molecules (Volla et al., 2009).

Solid-Phase Synthesis

  • Polymer-Supported Sulfonyl Chloride : It's used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This application is crucial in the pharmaceutical industry for creating compounds with antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

Polymer Chemistry

  • Polyelectrolytes and Copolymers : It's a building block in the synthesis of polyelectrolytes and copolymers, like poly(2-acrylamido-2-methylpropane sulfonic acid), which have various industrial applications (Bray et al., 2017).

Catalysis and Organic Synthesis

  • Synthesis of N-Sulfonyl Imines : The compound is instrumental in the synthesis of N-sulfonyl imines, which are important intermediates in organic synthesis (Zolfigol et al., 2010).
  • Sulfa-Staudinger Cycloadditions : It plays a role in sulfa-Staudinger cycloadditions, a type of chemical reaction important in the creation of certain pharmaceuticals (Yang, Chen, & Xu, 2015).

Safety And Hazards

2-Methylpropane-1-sulfonyl Chloride is classified as dangerous . It causes severe skin burns and eye damage . It may be corrosive to metals . It is combustible and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-methylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLNHTOCFWUYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188915
Record name 1-Propanesulfonyl chloride, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylpropane-1-sulfonyl Chloride

CAS RN

35432-36-1
Record name 1-Propanesulfonyl chloride, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035432361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonyl chloride, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Gurbanov, A Sokolov, S Golovach, K Melnykov… - …, 2020 - thieme-connect.com
A three-step approach to the synthesis of sp 3 -enriched β-fluoro sulfonyl chlorides starting from alkenes is reported. The method was successfully applied to a wide range of acyclic and …
Number of citations: 3 www.thieme-connect.com
H Zhang, M Xu, N Liu, F Yang - ChemistrySelect, 2021 - Wiley Online Library
Sulfonyl chloride has been rarely used as Cl source in transition metal‐catalyzed C−H functionalizations. We report the unprecedented copper‐catalyzed remote C5‐chlorination of …
C Ostacolo, F Miceli, V Di Sarno, P Nappi… - Journal of Medicinal …, 2019 - ACS Publications
… Final product 8d was obtained from 1-(4-fluorobenzyl)indolin-5-amine (3) and 2-methylpropane-1-sulfonyl chloride following the general procedure C. The product was isolated in 71% …
Number of citations: 20 pubs.acs.org
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
Sigma 2 receptor (σ2R) is overexpressed in select cancers and is regarded as a biomarker for tumor proliferation. σ2R ligands are emerging as promising theranostics for cancer and …
Number of citations: 3 pubs.acs.org
M Hartmann, J Huber, JS Kramer… - Journal of medicinal …, 2021 - ACS Publications
Autophagy is the common name for a number of lysosome-based degradation pathways of cytosolic cargos. The key components of autophagy are members of Atg8 family proteins …
Number of citations: 17 pubs.acs.org
M Wang - 2021 - search.proquest.com
Peptidomimetics are small protein like chains which can mimic primary, secondary or even tertiary structures of peptides. They have been attracting more and more attention because of …
Number of citations: 2 search.proquest.com
A Smith, RJ Wall, S Patterson, T Rowan… - Journal of medicinal …, 2022 - ACS Publications
… reaction was allowed to warm to −10 C and stirred for 15 min, then subsequently cooled to −78 C, and followed by the dropwise addition of neat 2-methylpropane-1-sulfonyl chloride (…
Number of citations: 7 pubs.acs.org
W Zhu - 2014 - publikationen.sulb.uni-saarland.de
This dissertation describes development of inhibitors targeting two enzymes regarding bacterial RNA polymerase (RNAP) and steroid 11β-hydroxylase (CYP11B1) for wound healing. …
DB Badger - 2012 - search.proquest.com
Many currently relevant diseases such as cancer arise from altered biological pathways that rely on protein-protein interactions. The proteins involved in these interactions contain …
Number of citations: 4 search.proquest.com

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